Fostriecin sodium salt
Fostriecin sodium salt
Potent inhibitor of protein phosphatase types 2A (PP2A) and 4 (PP4) with IC50 values of 1.5 nM and 3 nM respectively. Also exhibits weaker inhibition of topoisomerase II (IC50 = 40 μM) and protein phosphatase type 1 (PP1) (IC50 = 131 μM) with no apparent inhibition of protein phosphatase type 2B (PP2B). Active in vivo. Originally identified as an antitumor antibiotic from Streptomyces pulveraceous.
Brand Name:
Vulcanchem
CAS No.:
87860-39-7
VCID:
VC0004416
InChI:
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1
SMILES:
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+]
Molecular Formula:
C19H26O9P • Na
Molecular Weight:
452.4 g/mol
Fostriecin sodium salt
CAS No.: 87860-39-7
Inhibitors
VCID: VC0004416
Molecular Formula: C19H26O9P • Na
Molecular Weight: 452.4 g/mol
CAS No. | 87860-39-7 |
---|---|
Product Name | Fostriecin sodium salt |
Molecular Formula | C19H26O9P • Na |
Molecular Weight | 452.4 g/mol |
IUPAC Name | sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate |
Standard InChI | InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1 |
Standard InChIKey | XBUIKNRVGYFSHL-IAVQPKKASA-M |
Isomeric SMILES | C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] |
SMILES | CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES | CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] |
Appearance | Assay:≥95%A powder |
Description | Potent inhibitor of protein phosphatase types 2A (PP2A) and 4 (PP4) with IC50 values of 1.5 nM and 3 nM respectively. Also exhibits weaker inhibition of topoisomerase II (IC50 = 40 μM) and protein phosphatase type 1 (PP1) (IC50 = 131 μM) with no apparent inhibition of protein phosphatase type 2B (PP2B). Active in vivo. Originally identified as an antitumor antibiotic from Streptomyces pulveraceous. |
Synonyms | (6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt |
PubChem Compound | 16759606 |
Last Modified | Nov 11 2021 |
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